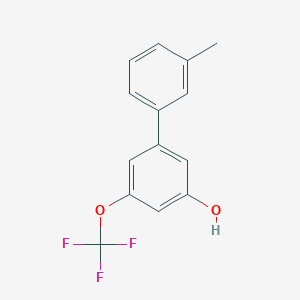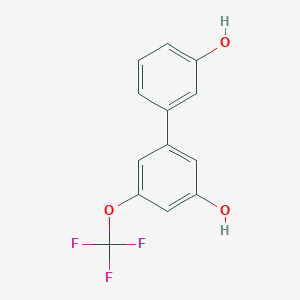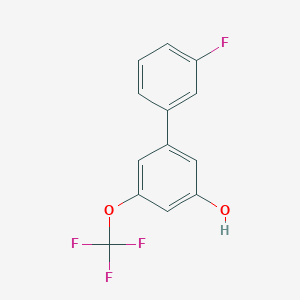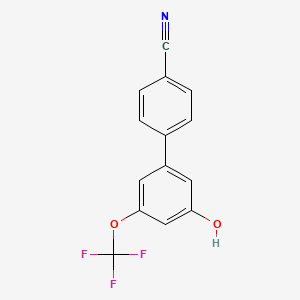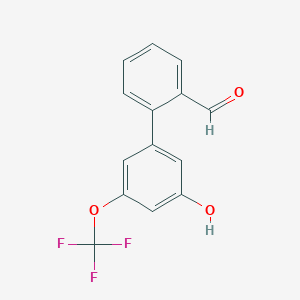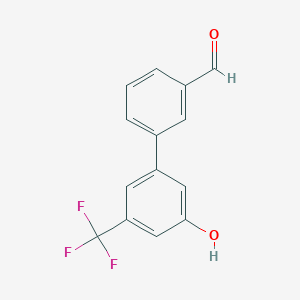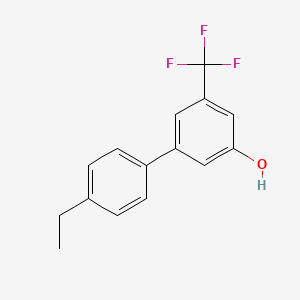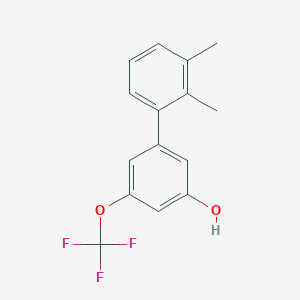
5-(2,3-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dimethylphenyl)-3-trifluoromethoxyphenol, 95% (5-(2,3-DMP-3-TFMOP), 95%) is an organic compound with a wide range of applications in the scientific research field. It is a white powder with a melting point of 104-106 °C and a boiling point of 174-175 °C. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). 5-(2,3-DMP-3-TFMOP), 95% is used in the synthesis of various compounds, as well as in biochemical and physiological research due to its unique chemical and physical properties.
科学研究应用
5-(2,3-DMP-3-TFMOP), 95% has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is used in the synthesis of various compounds, such as inhibitors of enzymes, drugs, and other biologically active compounds. It is also used in the study of enzyme kinetics, protein structure and function, and the development of new drugs.
作用机制
The mechanism of action of 5-(2,3-DMP-3-TFMOP), 95% is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It is also believed that the compound may act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-DMP-3-TFMOP), 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It is also believed that the compound may act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.
实验室实验的优点和局限性
The main advantage of using 5-(2,3-DMP-3-TFMOP), 95% in laboratory experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a variety of laboratory applications. Additionally, the compound is relatively inexpensive, making it a cost-effective option for laboratory experiments.
However, there are also certain limitations to using 5-(2,3-DMP-3-TFMOP), 95% in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of heat or light, making it difficult to use in experiments that require high temperatures or exposure to light.
未来方向
The future of 5-(2,3-DMP-3-TFMOP), 95% in scientific research is promising. The compound has a wide range of applications in the fields of biochemistry and physiology, and its unique chemical and physical properties make it an attractive option for laboratory experiments. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as to develop new compounds and drugs based on its structure. Additionally, further research is needed to develop improved synthesis methods for the compound, as well as to develop new uses and applications for it.
合成方法
The synthesis of 5-(2,3-DMP-3-TFMOP), 95% is typically conducted using a two-step process. In the first step, 2,3-dimethylphenol is reacted with trifluoromethoxyphenol in the presence of a base such as potassium carbonate. This reaction produces 5-(2,3-DMP-3-TFMOP), 95% as the main product. In the second step, the reaction mixture is purified by recrystallization to obtain a pure product.
属性
IUPAC Name |
3-(2,3-dimethylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-4-3-5-14(10(9)2)11-6-12(19)8-13(7-11)20-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEPOHUIQXTXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686527 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-02-3 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

